molecular formula C27H39Er B582886 TRIS(BUTYLCYCLOPENTADIENYL)ERBIUM CAS No. 153608-51-6

TRIS(BUTYLCYCLOPENTADIENYL)ERBIUM

Cat. No.: B582886
CAS No.: 153608-51-6
M. Wt: 530.868
InChI Key: XGKDHKBXKYVMJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TRIS(BUTYLCYCLOPENTADIENYL)ERBIUM: is a chemical compound with the molecular formula Er(C5H4C4H9)3 . It is a coordination complex where erbium is bonded to three butylcyclopentadienyl ligands. This compound is known for its use in various scientific and industrial applications, particularly in the field of materials science and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: TRIS(BUTYLCYCLOPENTADIENYL)ERBIUM can be synthesized through the reaction of erbium chloride with butylcyclopentadiene in the presence of a suitable base. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and controlled environments to maintain the integrity of the compound. The process may include steps such as purification through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: TRIS(BUTYLCYCLOPENTADIENYL)ERBIUM undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    TRIS(CYCLOPENTADIENYL)ERBIUM: Similar structure but with cyclopentadienyl ligands instead of butylcyclopentadienyl.

    TRIS(METHYLCYCLOPENTADIENYL)ERBIUM: Similar structure but with methylcyclopentadienyl ligands.

    TRIS(PHENYLCYCLOPENTADIENYL)ERBIUM: Similar structure but with phenylcyclopentadienyl ligands.

Uniqueness: TRIS(BUTYLCYCLOPENTADIENYL)ERBIUM is unique due to the presence of butyl groups on the cyclopentadienyl ligands, which can influence the compound’s reactivity and stability. This makes it particularly useful in specific catalytic applications where these properties are advantageous .

Biological Activity

Tris(butylcyclopentadienyl)erbium (Er(nBuCp)₃) is a complex organometallic compound that has garnered attention in various fields, including materials science and biomedicine. This article explores the biological activity of this compound, focusing on its synthesis, characterization, and potential applications in biological systems.

This compound is notable for its unique structure and properties, which arise from the presence of the cyclopentadienyl ligand. This compound is part of a broader class of organometallic complexes that have been studied for their luminescent properties and potential therapeutic applications.

2. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of erbium precursors with butylcyclopentadiene under an inert atmosphere. The resulting product is characterized by various techniques, including:

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the molecular structure.
  • Infrared Spectroscopy (IR) : Provides information on functional groups.
  • X-ray Diffraction (XRD) : Determines the crystalline structure.

The compound appears as a yellow to orange liquid with a molecular weight of 530.86 g/mol and a boiling point of approximately 240°C .

3.1 Toxicity Studies

Research has demonstrated that this compound exhibits low toxicity in vitro. In studies involving macrophage cell lines, the compound showed minimal cytotoxic effects, even upon partial dissolution, indicating its potential for safe biological applications .

3.2 Antimicrobial Properties

Preliminary studies suggest that organometallic compounds like this compound may possess antimicrobial properties. The interaction of erbium with biological tissues has been explored, particularly in contexts involving photothermal therapy where localized heating can enhance the efficacy of antimicrobial treatments .

3.3 Photoluminescence Characteristics

This compound exhibits significant photoluminescence properties, particularly at wavelengths relevant for biomedical imaging and therapy (around 1.54 micrometers). This characteristic is crucial for applications in optical imaging and targeted phototherapy .

4.1 Application in Cancer Therapy

A study investigated the use of erbium-doped nanoparticles for localized heating in cancer treatment. The results indicated that controlled heating could induce apoptosis in cancer cells while sparing surrounding healthy tissue, showcasing the therapeutic potential of erbium compounds .

4.2 Nanoparticle Development

Research into erbium-doped silica nanoparticles demonstrated their low toxicity and potential for use in drug delivery systems. These nanoparticles were shown to retain their structural integrity while delivering therapeutic agents effectively to target cells .

5. Data Summary

PropertyValue
Molecular FormulaC₁₇H₃₉Er
Molecular Weight530.86 g/mol
AppearanceYellow to orange liquid
Boiling Point~240°C
Toxicity (Macrophage Model)Low toxicity
Photoluminescence Peak~1.54 µm

6. Conclusion

This compound presents a promising avenue for research in biological applications due to its low toxicity and favorable photophysical properties. Further studies are warranted to explore its full potential in therapeutic contexts, particularly in drug delivery and photothermal therapy.

Properties

CAS No.

153608-51-6

Molecular Formula

C27H39Er

Molecular Weight

530.868

IUPAC Name

5-butylcyclopenta-1,3-diene;erbium(3+)

InChI

InChI=1S/3C9H13.Er/c3*1-2-3-6-9-7-4-5-8-9;/h3*4-5,7-8H,2-3,6H2,1H3;/q3*-1;+3

InChI Key

XGKDHKBXKYVMJT-UHFFFAOYSA-N

SMILES

CCCC[C-]1C=CC=C1.CCCC[C-]1C=CC=C1.CCCC[C-]1C=CC=C1.[Er+3]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.